molecular formula C25H19FO6 B2732294 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one CAS No. 637750-91-5

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one

Cat. No.: B2732294
CAS No.: 637750-91-5
M. Wt: 434.419
InChI Key: SFWBAACSYBRBCM-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family. This compound is characterized by its complex structure, which includes an ethoxyphenoxy group, a fluorophenyl group, and a chromen-4-one core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via an etherification reaction, where the phenol derivative reacts with an ethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one
  • 3-(4-Ethoxyphenoxy)-7-[2-(4-chlorophenyl)-2-oxoethoxy]chromen-4-one
  • 3-(4-Ethoxyphenoxy)-7-[2-(4-bromophenyl)-2-oxoethoxy]chromen-4-one

Uniqueness

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenoxy and fluorophenyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

637750-91-5

Molecular Formula

C25H19FO6

Molecular Weight

434.419

IUPAC Name

3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one

InChI

InChI=1S/C25H19FO6/c1-2-29-18-7-9-19(10-8-18)32-24-15-31-23-13-20(11-12-21(23)25(24)28)30-14-22(27)16-3-5-17(26)6-4-16/h3-13,15H,2,14H2,1H3

InChI Key

SFWBAACSYBRBCM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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